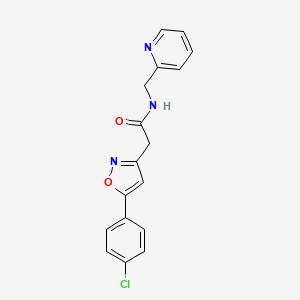
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPI-455 and has been synthesized using various methods.
Applications De Recherche Scientifique
CPI-455 has been found to have potential applications in various fields of scientific research. It has been studied for its anti-tumor activity and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, CPI-455 has been studied for its anti-inflammatory properties and its potential use in treating inflammatory diseases.
Mécanisme D'action
The mechanism of action of CPI-455 involves the inhibition of the enzyme lysine-specific demethylase 1 (LSD1). This enzyme plays a crucial role in regulating gene expression by removing methyl groups from histone proteins. By inhibiting LSD1, CPI-455 can alter gene expression patterns and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
CPI-455 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CPI-455 has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CPI-455 in lab experiments is its specificity for LSD1 inhibition. This allows researchers to study the effects of LSD1 inhibition on gene expression and cell growth without affecting other cellular processes. However, one limitation of using CPI-455 is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on CPI-455. One area of interest is the development of more effective synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and administration methods for CPI-455 in various applications. Finally, research is needed to investigate the potential use of CPI-455 in combination with other drugs for the treatment of cancer and other diseases.
In conclusion, CPI-455 is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its specificity for LSD1 inhibition makes it a valuable tool for studying gene expression and cell growth, and its potential use in treating cancer and neurodegenerative diseases warrants further investigation.
Méthodes De Synthèse
The synthesis of CPI-455 involves the reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride to form 4-chlorophenylhydroxylamine. This intermediate is then reacted with ethyl acetoacetate to form 5-(4-chlorophenyl)isoxazol-3-yl ethyl ketone. The final step involves the reaction of this intermediate with pyridine-2-carboxaldehyde and ammonium acetate to form CPI-455.
Propriétés
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c18-13-6-4-12(5-7-13)16-9-15(21-23-16)10-17(22)20-11-14-3-1-2-8-19-14/h1-9H,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKGUSAJYJKYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dimethyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2631869.png)
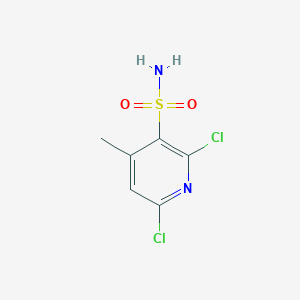
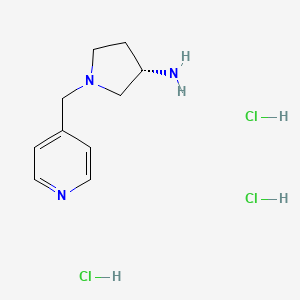
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one](/img/structure/B2631873.png)
![{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B2631876.png)
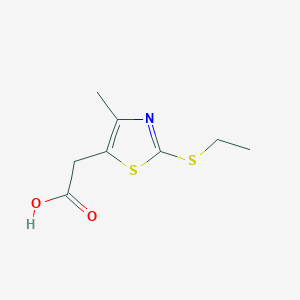
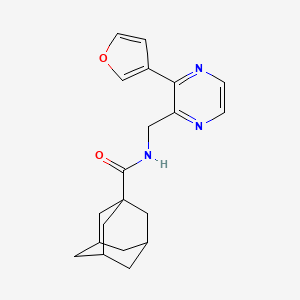
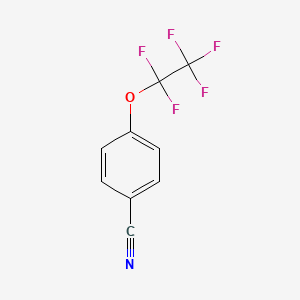
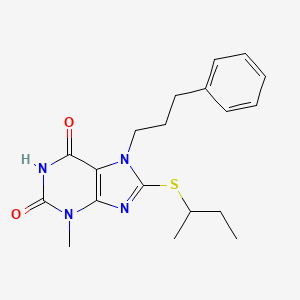
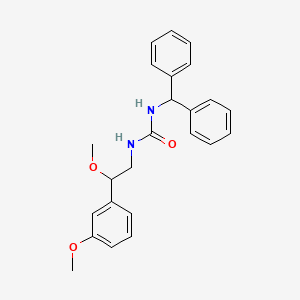
![3-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2631884.png)
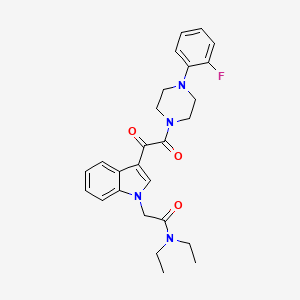
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B2631891.png)
![Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2631892.png)